Dimethyl 2-methylenepentanedioate
Overview
Description
Dimethyl 2-methylenepentanedioate is an organic compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 . It is also known as dimethyl malonate enolate or dimethyl pyruvate diester.
Synthesis Analysis
Dimethyl 2-methylenepentanedioate can be synthesized by the dimerization of crotononitrile . It has been used in the synthesis of a variety of compounds, including methacrylates and phosphine ligands .Molecular Structure Analysis
The molecular structure of Dimethyl 2-methylenepentanedioate consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H12O4/c1-6(8(10)12-3)4-5-7(9)11-2/h1,4-5H2,2-3H3 .Physical And Chemical Properties Analysis
Dimethyl 2-methylenepentanedioate has a density of 1.1±0.1 g/cm3 . It has a boiling point of 190.2±15.0 °C at 760 mmHg . The exact mass is 172.073563 . It has a LogP value of 1.49, indicating its lipophilicity .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Dimethyl 2-methylenepentanedioate is used in the synthesis of pyrimidine derivatives. An unusual Michael addition to α, β-unsaturated esters is employed to produce dimethyl 2-(methoxymethylene) pentanedioates, which are then converted to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates. These pyrimidine derivatives are analogues of pyrido[2,3-d]pyrimidines and exhibit intriguing biological activities (Berzosa, Pettersson, Teixidó, & Borrell, 2011).
Catalysis in Dimerization Reactions
This compound plays a significant role in catalytic processes, particularly in the dimerization of methyl acrylate to produce head-to-tail 2-methylene-pentanedioic acid dimethyl ester. This reaction is facilitated by catalysts like P(RNCH2CH2)3N, with notable yields in a relatively short time (Su, Mcleod, & Verkade, 2003).
Generation of Methyleneketene
Dimethyl 2-methylenepentanedioate is involved in generating methyleneketene (CH2=C=C=O). This process is achieved through pyrolysis of related compounds, leading to the formation of methyleneketene along with other byproducts. This reaction showcases the compound's role in complex chemical transformations (Brown, Eastwood, & McMullen, 1976).
Production of Difunctional Monomers
Dimethyl 2-methylenepentanedioate is used in synthesizing difunctional monomers for step-growth polymerizations. This is achieved through the dimerization of crotonatesinto 2-ethylidene-3-methylpentanedioates. The process offers a sustainable route to these monomers, which are vital in the production of polymers. Different catalytic methods, including organocatalytic and rapid dimerization, have been employed in this process (Flanagan, Kang, Strong, & Waymouth, 2015).
Synthesis of Novel Pyridone Derivatives
The compound is used as a starting material for synthesizing novel 2-pyridones containing a sulfonamide moiety, expected to have significant biological activities like bactericidal and fungicidal properties. This underscores its role in the development of new bioactive compounds (El-Mariah & Nassar, 2008).
Involvement in Acid-Catalyzed Reactions
Dimethyl 2-methylenepentanedioate is also key in understanding and characterizing acid-catalyzed reactions. It serves as a model compound in studies aimed at exploring the mechanisms and efficiency of various catalytic processes, especially in hydrocarbon reactions (Bernard, Frongia, Secci, & Piras, 2005).
Safety And Hazards
The safety data sheet indicates that in case of skin contact, one should wash off with soap and plenty of water . If inhaled, move the person into fresh air . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water .
properties
IUPAC Name |
dimethyl 2-methylidenepentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-6(8(10)12-3)4-5-7(9)11-2/h1,4-5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLYMBMJTPDVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288491 | |
Record name | 1,5-Dimethyl 2-methylenepentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-methylenepentanedioate | |
CAS RN |
5621-44-3 | |
Record name | 1,5-Dimethyl 2-methylenepentanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5621-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethyl 2-methylenepentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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